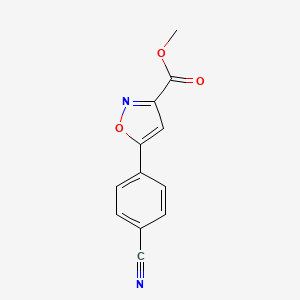

Methyl 5-(4-Cyanophenyl)isoxazole-3-carboxylate

Description

Methyl 5-(4-Cyanophenyl)isoxazole-3-carboxylate (CAS 1375064-41-7) is an isoxazole derivative with the molecular formula C₁₂H₈N₂O₃ and a molecular weight of 228.20 g/mol . Its structure features a methyl ester at position 3 of the isoxazole ring and a 4-cyanophenyl substituent at position 5 (SMILES: COC(=O)c1noc(c1)c1ccc(cc1)C#N) .

Properties

IUPAC Name |

methyl 5-(4-cyanophenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c1-16-12(15)10-6-11(17-14-10)9-4-2-8(7-13)3-5-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMGDMIENOPHGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-Cyanophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-cyanobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the isoxazole ring[3][3]. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography[3][3].

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-Cyanophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The isoxazole ring can undergo substitution reactions, particularly at the positions adjacent to the nitrogen and oxygen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 5-(4-Cyanophenyl)isoxazole-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5-(4-Cyanophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a. Halogen-Substituted Analogs

- Methyl 5-(4-Chlorophenyl)isoxazole-3-carboxylate (CAS 176593-36-5): Substitutes the cyano group with chlorine. Similarity score: 0.94 (based on structural alignment) .

b. Nitro and Carboxylic Acid Derivatives

- 5-(3-Chlorophenyl)isoxazole-3-carboxylic Acid (CAS 925940-95-0):

- Ethyl 5-[4-(Methoxycarbonyl)phenyl]isoxazole-3-carboxylate (10d): Contains a methoxycarbonyl group instead of cyano. Synthesized via cycloaddition with methyl 4-ethynylbenzoate (41% yield) .

Isoxazole Core Modifications

Ethyl 5-Methyl-3-phenylisoxazole-4-carboxylate :

- Methyl 4-Amino-3-methoxyisoxazole-5-carboxylate: Amino and methoxy groups at positions 4 and 3. Intramolecular N–H⋯O hydrogen bonding stabilizes the planar structure, a feature absent in the target compound .

Pharmacological Probes and Derivatives

Methyl 5-(2,4-Difluorophenyl)isoxazole-3-carboxylate :

- Methyl 5-(3-Cyanophenyl)isoxazole-3-carboxylate: Positional isomer of the target compound (3-CN vs. 4-CN). Altered electronic effects may influence interactions with enzymes like pyrophosphatases .

Research Findings and Implications

- Synthetic Routes: The target compound can be synthesized via [3+2] cycloaddition between 4-cyanophenylacetylene and a nitrile oxide, followed by esterification (similar to methods in ).

- Stability : The methyl ester group in the target compound confers moderate hydrolytic stability compared to carboxylic acid analogs, as seen in .

Biological Activity

Methyl 5-(4-cyanophenyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an isoxazole ring, which is known for its ability to interact with various biological targets. The presence of the cyanophenyl group enhances its electronic properties, potentially influencing its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 226.22 g/mol |

| Melting Point | Not specified in available literature |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The isoxazole moiety is known to exhibit inhibitory effects on various biological pathways, leading to potential antimicrobial and anticancer effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival, making it a candidate for cancer therapy.

- Receptor Modulation : It may interact with receptors that regulate apoptosis and cell cycle progression.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly in human promyelocytic leukemia cell lines. In vitro studies have shown that it can induce apoptosis and cell cycle arrest through modulation of key proteins such as Bcl-2 and p21 .

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of isoxazole derivatives, including this compound, on HL-60 cells. The results indicated significant cytotoxicity at concentrations ranging from 86 to 755 μM, with a notable decrease in Bcl-2 expression and an increase in p21 levels, suggesting a mechanism involving apoptosis and cell cycle regulation .

- Mechanistic Insights : Further investigations into the compound's mechanism revealed that it may act as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are known for their role in cancer therapy by altering gene expression related to cell growth and differentiation.

- Comparative Analysis : A comparative study with similar compounds highlighted that this compound exhibited enhanced biological activity due to the electron-withdrawing nature of the cyanophenyl group, which may stabilize reactive intermediates during enzymatic interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.